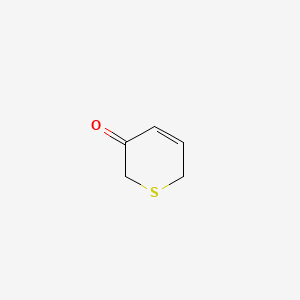
2H-Thiopyran-3(6H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Thiopyran-3(6H)-one is a heterocyclic compound containing sulfur It is part of the thiopyran family, which is characterized by a six-membered ring with one sulfur atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Thiopyran-3(6H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 1,3-dicarbonyl compounds with sulfur sources under acidic conditions. For example, the reaction of 1,3-diketones with hydrogen sulfide in the presence of a catalyst can yield this compound .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming more prevalent in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: 2H-Thiopyran-3(6H)-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to thiopyran derivatives with different oxidation states.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thiopyran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiopyran derivatives .
Wissenschaftliche Forschungsanwendungen
2H-Thiopyran-3(6H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Its derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Medicine: Research is ongoing into its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2H-Thiopyran-3(6H)-one and its derivatives often involves interaction with biological macromolecules. For example, its antimicrobial activity is attributed to the disruption of microbial cell membranes and inhibition of essential enzymes. In medicinal chemistry, it can act as an inhibitor of specific enzymes or receptors, thereby modulating biological pathways .
Vergleich Mit ähnlichen Verbindungen
2H-Thiopyran-3,5(4H,6H)-dione: Another thiopyran derivative with similar chemical properties but different reactivity due to the presence of additional carbonyl groups.
2H-Thiopyran-3-carboxaldehyde: This compound has an aldehyde functional group, which imparts different reactivity and applications.
Uniqueness: 2H-Thiopyran-3(6H)-one is unique due to its specific ring structure and the presence of a sulfur atom, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
29431-30-9 |
|---|---|
Molekularformel |
C5H6OS |
Molekulargewicht |
114.17 g/mol |
IUPAC-Name |
2H-thiopyran-5-one |
InChI |
InChI=1S/C5H6OS/c6-5-2-1-3-7-4-5/h1-2H,3-4H2 |
InChI-Schlüssel |
LFRAZHPZBTYCQY-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CC(=O)CS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Bromo-2-methylpyrido[4,3-d]pyrimidine](/img/structure/B13025210.png)
![(5-(Trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin-2-YL)methanol](/img/structure/B13025214.png)
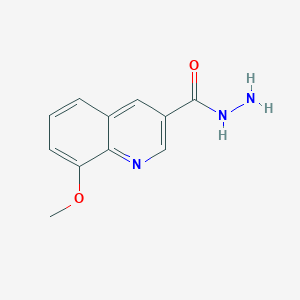

![5-Iodo-3-methylbenzo[d]isoxazole](/img/structure/B13025222.png)
![7,8-Dimethoxy-3,3-dimethyl-1,5-dioxaspiro[5.5]undeca-7,10-dien-9-one](/img/structure/B13025228.png)
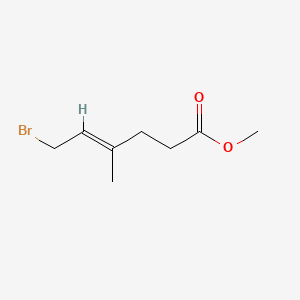
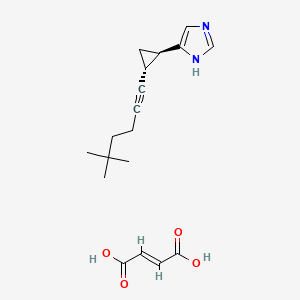
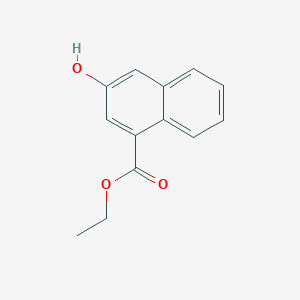
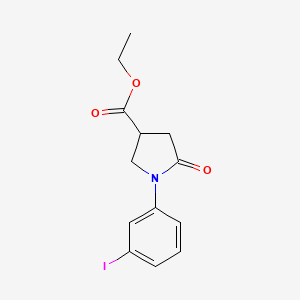

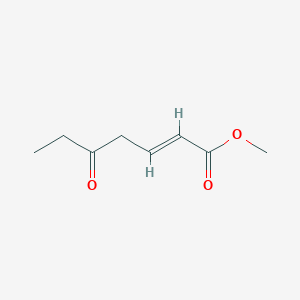
![2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine](/img/structure/B13025286.png)
![(3S)-5-Chloro-7-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13025303.png)
